4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one
Overview
Description
4-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a chromenone core with a spirocyclic amine, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Spirocyclic Amine Formation: The spirocyclic amine, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized by the reaction of piperidone with ethylene glycol under acidic conditions to form the spirocyclic structure.
Coupling Reaction: The final step involves the coupling of the chromenone core with the spirocyclic amine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of the chromenone is activated and then reacted with the spirocyclic amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and the spirocyclic amine formation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromenone core can undergo oxidation to form a ketone.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with various nucleophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into specific binding sites, thereby inhibiting or modulating the activity of the target. The chromenone core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic amine without the chromenone core.
6-Ethyl-7-hydroxy-2H-chromen-2-one: The chromenone core without the spirocyclic amine.
Uniqueness
The uniqueness of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-6-ethyl-7-hydroxy-2H-chromen-2-one lies in its combination of a chromenone core with a spirocyclic amine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-ethyl-7-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-2-13-9-15-14(10-18(22)25-17(15)11-16(13)21)12-20-5-3-19(4-6-20)23-7-8-24-19/h9-11,21H,2-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBHVIEZAWIQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCC4(CC3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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